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molecular formula C12H12ClNO2 B8409485 4-(5-Chloropyridin-2-yl)cyclohex-3-enecarboxylic acid CAS No. 877213-10-0

4-(5-Chloropyridin-2-yl)cyclohex-3-enecarboxylic acid

Cat. No. B8409485
M. Wt: 237.68 g/mol
InChI Key: NKOWNDZMJQWCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07838547B2

Procedure details

A mixture of 4-(5-chloropyridin-2-yl)-4-hydroxycyclohexanecarboxylic acid ethyl ester (1.6 g) and sulfuric acid (5 ml) is heated at 60° C. for 15 minutes. After addition of water (0.4 ml) the mixture is again heated at 60° C. for 20 minutes. The cooled reaction mixture was diluted with water and washed with dichloromethane. The aqueous phase was adjusted to pH 7 with sodium bicarbonate solution and extracted with dichloromethane. The organic phase was dried over sodium sulfate and concentrated. The product with the molecular weight of 237.69 (C12H12ClNO2); MS (ESI): 238 (M+H+) was obtained in this way.
Name
4-(5-chloropyridin-2-yl)-4-hydroxycyclohexanecarboxylic acid ethyl ester
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:11][CH2:10][C:9]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][N:14]=2)(O)[CH2:8][CH2:7]1)=[O:5])C.S(=O)(=O)(O)O>O>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([C:9]2[CH2:10][CH2:11][CH:6]([C:4]([OH:5])=[O:3])[CH2:7][CH:8]=2)=[N:14][CH:15]=1

Inputs

Step One
Name
4-(5-chloropyridin-2-yl)-4-hydroxycyclohexanecarboxylic acid ethyl ester
Quantity
1.6 g
Type
reactant
Smiles
C(C)OC(=O)C1CCC(CC1)(O)C1=NC=C(C=C1)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is again heated at 60° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
MS (ESI): 238 (M+H+) was obtained in this way

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC(=NC1)C1=CCC(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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